molecular formula C9H12BNO5S B1418388 4-(N-Propionylsulfamoyl)phenylboronic acid CAS No. 957121-17-4

4-(N-Propionylsulfamoyl)phenylboronic acid

Cat. No. B1418388
M. Wt: 257.08 g/mol
InChI Key: VWEYACLFMKWFQC-UHFFFAOYSA-N
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Description

“4-(N-Propionylsulfamoyl)phenylboronic acid” is a chemical compound with the molecular formula C9H12BNO5S . It has a molecular weight of 257.07 g/mol . The IUPAC name for this compound is 4-[(propionylamino)sulfonyl]phenylboronic acid .


Physical And Chemical Properties Analysis

The compound “4-(N-Propionylsulfamoyl)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 112 Ų . The compound has a complexity of 356 .

Scientific Research Applications

Enrichment of cis-diol Containing Molecules

  • Scientific Field: Materials Science
  • Summary of Application: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
  • Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
  • Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .

Fast Fluorescent Blood Sugar Sensing

  • Scientific Field: Carbon Nanomaterials
  • Summary of Application: Phenylboric acid functionalized carbon dot (2-FPBA-CD) is used for rapid fluorescent sensing of glucose in blood .
  • Methods of Application: The 2-FPBA-CD is synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
  • Results: At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .

Wound-Healing Activity

  • Scientific Field: Medical Science
  • Summary of Application: Phenylboronic acid-modified hyaluronic acid (HA-PBA) is used for the management of various types of wounds .
  • Methods of Application: The HA-PBA forms a type of dynamic covalent bond known as a boronic ester bond .
  • Results: This unique system incorporates a boronic ester bond that is not commonly observed in self-healing hydrogel systems .

Gene Editing

  • Scientific Field: Biotechnology
  • Summary of Application: “4-(N-Propionylsulfamoyl)phenylboronic acid” is used in proteomics research, which includes gene editing .
  • Methods of Application: The specific methods of application in gene editing are not mentioned in the source .
  • Results: The outcomes of this application are not specified in the source .

Selective Enrichment of cis-diol Containing Molecules

  • Scientific Field: Chemical Materials Science
  • Summary of Application: Phenylboronic acid-functionalized polymers are used for the selective enrichment of cis-diol containing molecules .
  • Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .

Gene Editing

  • Scientific Field: Biotechnology
  • Summary of Application: “4-(N-Propionylsulfamoyl)phenylboronic acid” is used in proteomics research, which includes gene editing .
  • Methods of Application: The specific methods of application in gene editing are not mentioned in the source .
  • Results: The outcomes of this application are not specified in the source .

Selective Enrichment of cis-diol Containing Molecules

  • Scientific Field: Chemical Materials Science
  • Summary of Application: Phenylboronic acid-functionalized polymers are used for the selective enrichment of cis-diol containing molecules .
  • Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
  • Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .

Safety And Hazards

The safety information and hazards associated with “4-(N-Propionylsulfamoyl)phenylboronic acid” are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-(propanoylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEYACLFMKWFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656920
Record name [4-(Propanoylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Propionylsulfamoyl)phenylboronic acid

CAS RN

957121-17-4
Record name [4-(Propanoylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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